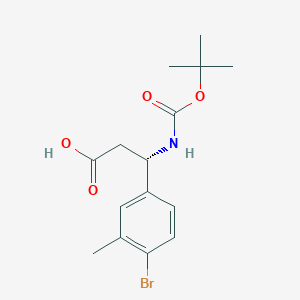
(S)-3-(4-Bromo-3-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a brominated aromatic ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.
Formation of Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated aromatic ring to a non-brominated form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of non-brominated aromatic compounds.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
(3S)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and Boc-protected amino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- (3S)-3-(4-chloro-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-fluoro-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-iodo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
The uniqueness of (3S)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
特性
分子式 |
C15H20BrNO4 |
|---|---|
分子量 |
358.23 g/mol |
IUPAC名 |
(3S)-3-(4-bromo-3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-9-7-10(5-6-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChIキー |
SFPMDYNEMVBCMP-LBPRGKRZSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C)Br |
正規SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)


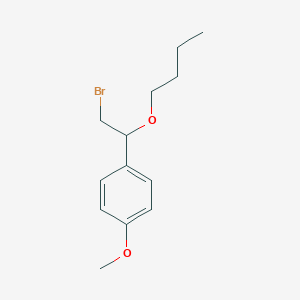
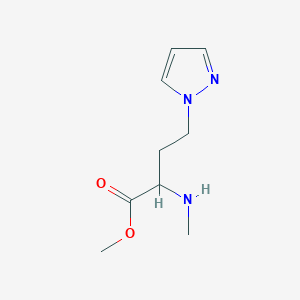


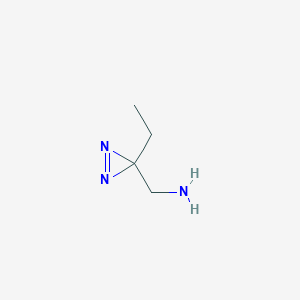
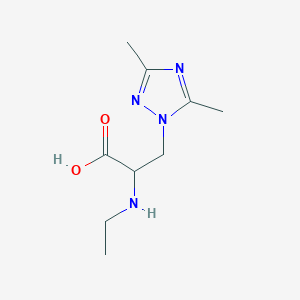
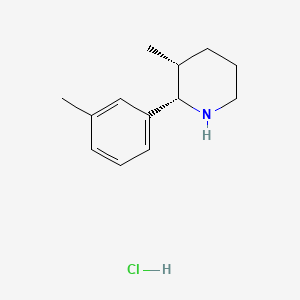
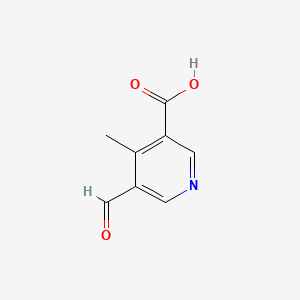
![3-(Benzo[d]oxazol-2-ylthio)propanal](/img/structure/B13631241.png)
